molecular formula C3H8Br3N B1203817 2,3-Dibromopropylamine hydrobromide CAS No. 6963-32-2

2,3-Dibromopropylamine hydrobromide

Cat. No. B1203817
CAS RN: 6963-32-2
M. Wt: 297.81 g/mol
InChI Key: NQVQUJRBCVAMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including nucleophilic autocyclo-O-alkylation under neutral conditions for the production of hydrobromides and the effective formation of strained molecules via treatment with n-BuLi, considering rational reaction pathways based on intramolecular coordination (Reddy & Prabhakaran, 2011); (Hayashi et al., 2004).

Molecular Structure Analysis

Experimental and theoretical studies on related bromide compounds provide insights into their molecular structure, showcasing the interactions between bromide anions and other components of the molecule, as seen in studies involving X-ray diffraction and DFT calculations (Szafran et al., 2013).

Chemical Reactions and Properties

The reactivity of bromine atoms in related compounds demonstrates the potential for diverse chemical transformations, including the preparation of various brominated and hydrobrominated compounds, showcasing the versatility in chemical reactions and synthesis (Hertog et al., 1948).

Physical Properties Analysis

The synthesis and isolation processes of related compounds indicate the significance of physical properties such as crystal structure and hydrogen bonding, which are critical for understanding the stability and solubility of these compounds (Polson et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,3-Dibromopropylamine hydrobromide can be inferred from studies on related compounds, including their reactivity with other chemical species, the formation of stable molecular structures through synthesis, and the exploration of their dopaminergic activity, which indicates a wide range of chemical functionalities (Crider et al., 1984).

Scientific Research Applications

  • Synthesis of 1-Azabicyclo[1.1.0]butane : This compound is synthesized using 2,3-dibromopropylamine hydrobromide as a starting material. It is further used to synthesize azetidine derivatives and 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, which is useful in the preparation of oral antibiotics like L-084 (Hayashi et al., 1999).

  • Mechanistic Study in Cyclization Reactions : Research delves into the mechanistic aspects of converting 2,3-dibromopropylamine hydrobromide to 1-azabicyclo[1.1.0]butane, highlighting the role of intramolecular coordination in these reactions (Hayashi et al., 2004).

  • CO2 Capture Applications : A study describes the reaction of 3-bromopropylamine hydrobromide, a related compound, with 1-butyl imidazole to form a new ionic liquid. This liquid effectively captures CO2, indicating potential applications in environmental technologies (Bates et al., 2002).

  • Synthesis of Novel Oxa-Isosteres of Spermidine and Spermine : The reaction of 3-bromopropylamine hydrobromide (a compound similar to 2,3-dibromopropylamine hydrobromide) with other chemicals led to the formation of unexpected compounds due to intramolecular rearrangements, showing its utility in creating novel compounds (Lin et al., 1994).

  • Antidepressant Agent Synthesis : In pharmacological research, 2,3-dibromopropylamine hydrobromide's derivatives were explored for potential antidepressant properties, indicating its relevance in medicinal chemistry (Clark et al., 1979).

  • Synthesis of Strained Molecules : The compound has been used in the synthesis of highly strained molecules like 1-azabicyclo[1.1.0]butane, which are useful in the preparation of substituted azetidines (林, 2010).

  • Synthesis of Azetidine Derivatives : It plays a crucial role in synthesizing various azetidine derivatives, demonstrating its versatility in organic synthesis (Nagao et al., 2002).

  • Preparation of Enantiomers of 2,3-Dibromo-1-Propanol : This research illustrates the use of 2,3-dibromopropylamine in the synthesis of enantiomers of a related compound, indicating its utility in stereochemical studies (Huitric et al., 1982).

Safety And Hazards

The safety data sheet for 2,3-Dibromopropylamine hydrobromide indicates that it is classified under the hazard category of Skin corrosion/irritation (Category 2), H315 .

properties

IUPAC Name

2,3-dibromopropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQUJRBCVAMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopropylamine hydrobromide

CAS RN

6963-32-2
Record name 1-Propanamine, 2,3-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6963-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromopropylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6963-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dibromopropylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromopropylamine hydrobromide
Reactant of Route 2
2,3-Dibromopropylamine hydrobromide
Reactant of Route 3
2,3-Dibromopropylamine hydrobromide
Reactant of Route 4
2,3-Dibromopropylamine hydrobromide
Reactant of Route 5
2,3-Dibromopropylamine hydrobromide
Reactant of Route 6
2,3-Dibromopropylamine hydrobromide

Citations

For This Compound
36
Citations
K Hayashi, Y Ikee, S Goto, M Shiro… - Chemical and …, 2004 - jstage.jst.go.jp
The effective formation of 1-azabicyclo [1.1. 0] butane (2) by treatment of 2, 3-dibromopropylamine hydrobromide (1) with n-BuLi could be understood considering a rational reaction …
Number of citations: 21 www.jstage.jst.go.jp
AC Huitric, WP Gordon, SD Nelson - Journal of Chemical and …, 1982 - ACS Publications
3 potent mutagen, carcinogen, and nephrotoxin tris (2, 3-dibromopropyl) phosphate (2)(1-4). Both the alcohol and the ester are oxidized by microsomal cytochrome P-450 to reactive …
Number of citations: 4 pubs.acs.org
EE Lewis, MA Naylor - Journal of the American Chemical Society, 1947 - ACS Publications
The crystalline precipitate formed in ethereal solution of 2, 3-dibromopropylamine is 2, 3-dibromopropylamine hydrobromide and not II as previously reported. The debromination …
Number of citations: 189 pubs.acs.org
K Hayashi, C Sato, S Hiki, T Kumagai, S Tamai, T Abe… - Tetrahedron letters, 1999 - Elsevier
1-Azabicyclo[1.1.0]butane 2 was successfully synthesized by treatment of 2,3-dibromopropylamine hydrobromide 4 with organolithium compounds and was readily converted to 1-(1,3-…
Number of citations: 54 www.sciencedirect.com
WJ Gensler - Journal of the American Chemical Society, 1947 - ACS Publications
Azacyclobutadiene1 (III) would be of interest as a compound vinylogous to pyridine and also as a compound related to the four-membered N-heterocyclic system in penicillin. The …
Number of citations: 11 pubs.acs.org
JS Dix, CR Bresson - The Journal of Organic Chemistry, 1967 - ACS Publications
In the course of another study, a quantity of 1-amino-2, 3-propanedithiol was required. 1 An attempt to prepare this compound by Stocken’s procedure2 (heat-ing a methanolic solution …
Number of citations: 7 pubs.acs.org
K Hayashi - Yakugaku Zasshi: Journal of the Pharmaceutical …, 2010 - europepmc.org
1-Azabicyclo [1.1. 0] butane (ABB) bearing the highly strained bicyclic structure, which is synthetically useful for the preparation of 3-substituted azetidines, was obtained by the …
Number of citations: 2 europepmc.org
Y Ikee, K Hashimoto, M Nakashima, K Hayashi… - Bioorganic & medicinal …, 2007 - Elsevier
The ring-opening reactions of 1-azabicyclo[1.1.0]butane 3 with thiols 6a–f gave 3-sulfenylazetidine derivatives 7a–f in 50-92% yields. Treatment of 3 with aromatic amines 11a–e and …
Number of citations: 52 www.sciencedirect.com
ND Kimpe, DD Smaele - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
1-Alkyl- and 1-arylmethyl-2-(bromomethyl)aziridines are readily cleaved by the sonochemical zinc–copper couple in aqueous methanol at room temp. to afford allylamines. …
Number of citations: 35 pubs.rsc.org
M Andresini, L Degennaro, R Luisi - Organic & Biomolecular …, 2020 - pubs.rsc.org
Since their discovery in the late 1960s, 1-azabicyclo[1.1.0]butanes have demonstrated to be interesting precursors of azetidines, because of the peculiar reactivity of the C3–N bond that …
Number of citations: 30 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.